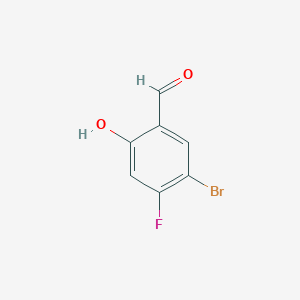

5-Bromo-4-fluoro-2-hydroxybenzaldehyde

Descripción

5-Bromo-4-fluoro-2-hydroxybenzaldehyde (C₇H₄BrFO₂) is a halogenated aromatic aldehyde featuring a hydroxyl (-OH) group at position 2, bromine at position 5, and fluorine at position 2. This compound is notable for its electron-withdrawing substituents, which enhance its reactivity in condensation and nucleophilic substitution reactions. It is widely utilized in organic synthesis, particularly in the preparation of hydrazone derivatives and coordination complexes . The crystal structure of its derivatives, such as hydrazones, has been studied using X-ray crystallography, revealing planar geometries and strong intermolecular hydrogen bonding . Its melting point is reported as 569–570 K (decomposition) .

Structure

2D Structure

Propiedades

IUPAC Name |

5-bromo-4-fluoro-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO2/c8-5-1-4(3-10)7(11)2-6(5)9/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKTZGVUIYFBODQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)F)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428278 | |

| Record name | 5-bromo-4-fluoro-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

399-00-8 | |

| Record name | 5-bromo-4-fluoro-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Protection of Hydroxyl Group

- Starting from 3-fluorophenol or related fluorophenol derivatives, the phenolic hydroxyl is protected to avoid interference during subsequent bromination and lithiation.

- Common protecting groups include isopropyl ethers, tert-butyldimethylsilyl (TBDMS), or other alkyl/aryl ethers.

- For industrial scalability, isopropyl protection is preferred due to cost-effectiveness, ease of removal, and mild reaction conditions.

Bromination

- The protected fluorophenol derivative undergoes bromination using brominating agents such as tetrabutylammonium tribromide or pyridinium tribromide.

- The reaction is typically carried out in organic solvents like dichloromethane or 1,2-dichloroethane at controlled temperatures (around 0 to 10 °C) to ensure regioselectivity and high yield.

- The bromination targets the 5-position relative to the hydroxyl group, facilitated by the directing effects of the fluorine and protected hydroxyl substituents.

Formylation via Grignard Reagent and DMF

- The brominated intermediate is converted into a Grignard reagent by reaction with isopropyl magnesium chloride in tetrahydrofuran (THF) at low temperatures (-10 to 0 °C).

- The Grignard reagent then reacts with dimethylformamide (DMF) to introduce the aldehyde group at the 2-position.

- The reaction mixture is quenched with dilute acid (e.g., 2N hydrochloric acid), and the aldehyde intermediate is isolated.

Deprotection of Hydroxyl Group

- The isopropyl protecting group is removed by treatment with boron trichloride (BCl3) under controlled conditions.

- This step regenerates the free phenolic hydroxyl group, yielding 5-bromo-4-fluoro-2-hydroxybenzaldehyde.

- The product is purified by standard methods such as extraction, washing, drying, and recrystallization.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Yield (%) | Purity (HPLC) (%) |

|---|---|---|---|---|---|

| Hydroxyl protection | 3-fluorophenol, K2CO3, 2-bromopropane | Acetonitrile, acetone, THF, or DMF | Reflux or heating | Not specified | - |

| Bromination | Tetrabutylammonium tribromide or pyridinium tribromide | Dichloromethane or 1,2-dichloroethane | 0 to 10 | 81.3 | 98.1 |

| Grignard formation & formylation | Isopropyl magnesium chloride, DMF | THF | -10 to 10 | ~91.2 | 91.2 |

| Deprotection | Boron trichloride | - | Ambient | Not specified | - |

Advantages of the Method

- Use of readily available and inexpensive starting materials such as 3-fluorophenol.

- Mild and continuous reaction conditions without the need for ultralow temperatures.

- Low equipment requirements, suitable for industrial scale-up.

- High product purity (up to 99.5% reported for related compounds).

- Optimized protecting group strategy (isopropyl) balances steric hindrance and ease of removal.

Alternative Methods and Considerations

- Earlier methods employed tert-butyldimethylsilyl protection and sec-butyllithium for lithiation at ultralow temperatures, which are less favorable for large-scale production due to cost and equipment demands.

- Direct bromination without protection risks side reactions and lower selectivity.

- The Grignard/DMF formylation route is preferred over other formylation methods for its efficiency and mild conditions.

Summary Table of Key Steps

| Step No. | Reaction Type | Key Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Hydroxyl protection | 3-fluorophenol, K2CO3, 2-bromopropane, organic solvent | Protect phenol group |

| 2 | Bromination | Tetrabutylammonium tribromide, DCM, 0-10 °C | Introduce bromine at 5-position |

| 3 | Grignard formation & formylation | Isopropyl magnesium chloride, DMF, THF, low temp | Introduce aldehyde group |

| 4 | Deprotection | Boron trichloride, ambient temperature | Remove protecting group |

Research Findings and Industrial Relevance

- The described method has been patented and optimized for industrial production, emphasizing cost-effectiveness and scalability.

- The use of isopropyl as a protecting group was experimentally validated to improve bromination regioselectivity and facilitate deprotection.

- The overall process avoids harsh conditions and expensive reagents, making it suitable for large-scale synthesis.

- Purity and yield data indicate the method’s robustness and reproducibility.

Análisis De Reacciones Químicas

Types of Reactions: 5-Bromo-4-fluoro-2-hydroxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding carboxylic acids using oxidizing agents like potassium permanganate.

Reduction: Reduction to alcohols using reducing agents such as sodium borohydride.

Substitution: Halogen exchange reactions where bromine or fluorine atoms are replaced by other halogens or functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogen exchange using halide salts in the presence of a catalyst.

Major Products:

Oxidation: 5-Bromo-4-fluoro-2-hydroxybenzoic acid.

Reduction: 5-Bromo-4-fluoro-2-hydroxybenzyl alcohol.

Substitution: Various halogenated derivatives depending on the substituent used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Drug Development

5-Bromo-4-fluoro-2-hydroxybenzaldehyde is utilized as a precursor in the synthesis of various therapeutic agents. Research indicates its potential in developing drugs targeting specific pathways involved in diseases such as diabetes and cancer. For instance, derivatives of this compound have been explored for their ability to act as selective kinase inhibitors, which are crucial in cancer treatment .

Antimicrobial Properties

Studies have demonstrated that compounds related to this compound exhibit significant antimicrobial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of halogens enhances the ability of these compounds to penetrate bacterial membranes, making them candidates for further exploration in antimicrobial therapies .

Biological Research

Fluorescent Probes

The compound's structural characteristics allow it to be used in developing fluorescent probes for imaging biological processes. Its unique properties enhance visualization in various biological assays, facilitating research in cellular biology and drug discovery .

Anti-inflammatory Applications

Research is ongoing into the anti-inflammatory properties of derivatives of this compound. These compounds may modulate inflammatory pathways, offering potential for new anti-inflammatory therapies .

Material Science

Organic Electronics

The compound participates in condensation reactions that can lead to the synthesis of conjugated polymers, which are essential materials for organic electronics applications such as organic light-emitting diodes (OLEDs) and organic solar cells. The introduction of this compound into specific molecular structures can also influence their liquid crystalline properties, which are valuable for display technologies .

Comparative Analysis of Related Compounds

To highlight the unique properties and applications of this compound, a comparative analysis with similar compounds is presented below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Bromo-5-fluorobenzaldehyde | Lacks hydroxyl group | Moderate antibacterial activity |

| 5-Fluoro-2-methoxybenzaldehyde | Contains methoxy group | Enhanced antimicrobial properties |

| 2-Fluoro-5-methoxybenzaldehyde | Different substitution pattern | Lower reactivity in biological systems |

Case Studies

- Antimicrobial Efficacy : A study highlighted the antimicrobial properties of derivatives with methoxy and halogen substituents, demonstrating significant antibacterial activity against multiple strains.

- Fluorescent Probes Development : Research has shown that compounds derived from this compound can be effectively used as fluorescent probes, enhancing imaging techniques in biological assays.

- Therapeutic Applications : Investigations into the compound's reactivity have led to its exploration as a potential therapeutic agent targeting specific biological pathways involved in diseases like diabetes and cancer .

Mecanismo De Acción

The mechanism of action of 5-Bromo-4-fluoro-2-hydroxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydroxyl and aldehyde groups allow it to form hydrogen bonds and covalent interactions with target proteins, leading to inhibition or modulation of their activity. These interactions can affect various biochemical pathways, contributing to its observed biological effects .

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The following table compares 5-Bromo-4-fluoro-2-hydroxybenzaldehyde with structurally related compounds, emphasizing substituent variations and their impacts on physicochemical properties:

Key Observations :

- Electron-withdrawing vs. electron-donating groups : The fluorine and bromine substituents in this compound increase its electrophilicity compared to methoxy-substituted analogues (e.g., 5-Bromo-2-hydroxy-4-methoxybenzaldehyde), making it more reactive in nucleophilic additions .

- Solubility and stability : Methoxy or ester derivatives (e.g., Methyl 5-bromo-4-fluoro-2-methoxybenzoate) exhibit improved solubility in organic solvents due to reduced hydrogen bonding, whereas the hydroxyl group in the parent compound enhances crystallinity .

- Biological activity : Thiazol-2-amine derivatives (e.g., 5-Bromo-4-phenylthiazol-2-amine hydrobromide) show marked bioactivity, contrasting with the parent aldehyde’s primary role as a synthetic intermediate .

Actividad Biológica

5-Bromo-4-fluoro-2-hydroxybenzaldehyde (BFHBA) is an organic compound of significant interest in medicinal chemistry due to its unique structural features, which include a bromine atom, a fluorine atom, and a hydroxyl group attached to a benzene ring. This article explores the biological activities of BFHBA, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C7H4BrF O2

- Molecular Weight : 219.01 g/mol

- CAS Number : 914397-21-0

Antimicrobial Activity

BFHBA has been studied for its antimicrobial properties, particularly against various bacterial and fungal strains. Research indicates that derivatives of BFHBA exhibit significant biological activity, making them potential candidates for drug development.

Table 1: Antimicrobial Activity of BFHBA Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|---|

| BFHBA | Staphylococcus aureus | 32 µg/mL | Bactericidal |

| BFHBA | Escherichia coli | 64 µg/mL | Bactericidal |

| BFHBA | Candida albicans | 16 µg/mL | Fungicidal |

These findings suggest that BFHBA and its derivatives may be effective in treating infections caused by resistant strains of bacteria and fungi .

Antioxidant Activity

The compound has also shown promising antioxidant properties. In vitro studies demonstrate that BFHBA can scavenge free radicals, thereby reducing oxidative stress in cellular models. This property is crucial for developing therapeutic agents aimed at diseases related to oxidative damage.

BFHBA's biological effects are attributed to its ability to interact with various cellular targets:

- Cell Signaling Pathways : BFHBA modulates key signaling pathways involved in cell proliferation and apoptosis, which may contribute to its anticancer properties.

- Enzyme Interactions : The compound acts as a substrate for enzymes involved in oxidation-reduction reactions, facilitating biochemical transformations essential for metabolic processes .

Study on Antifungal Activity

A recent study evaluated the antifungal efficacy of BFHBA against Cryptococcus neoformans. The results indicated that BFHBA exhibited a time-kill profile that was effective at low concentrations (MIC ≤ 1 µg/mL), demonstrating its potential as an antifungal agent .

Research on Antioxidant Properties

In a controlled experiment assessing the antioxidant capacity of BFHBA, it was found to significantly reduce lipid peroxidation in rat liver homogenates. The study concluded that BFHBA could be developed into a therapeutic agent for diseases characterized by oxidative stress .

Dosage Effects and Toxicity

The effects of BFHBA vary with dosage. At lower concentrations, it may enhance specific biochemical pathways; however, higher doses can lead to cytotoxic effects, including oxidative stress and cellular damage. Understanding the dose-response relationship is critical for its safe application in therapeutic contexts .

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-4-fluoro-2-hydroxybenzaldehyde?

A common approach involves sequential halogenation of a hydroxybenzaldehyde precursor. For example, fluorination can be achieved via electrophilic substitution using HF or Selectfluor, followed by bromination with Br₂ in acetic acid. Recrystallization from dichloromethane/hexane mixtures improves purity . Alternative methods include Suzuki-Miyaura coupling if pre-functionalized intermediates are available. Ensure inert conditions (N₂/Ar) to prevent oxidation of the aldehyde group.

Q. How should researchers purify this compound post-synthesis?

Recrystallization is preferred for large-scale purification. Use solvents like dichloromethane for dissolution and hexane for precipitation. For trace impurities, column chromatography (silica gel, ethyl acetate/hexane eluent) is effective. Monitor purity via TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane) and confirm with melting point analysis (compare to analogues: 60–62°C for 4-bromo-2-fluorobenzaldehyde ).

Q. What spectroscopic techniques validate the structure of this compound?

- NMR : ¹H NMR should show characteristic aldehyde proton (~10 ppm), hydroxyl proton (broad ~12 ppm), and aromatic protons split by adjacent halogens (e.g., J = 8–9 Hz for F and Br coupling).

- IR : Strong peaks at ~1680 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (O-H stretch).

- X-ray crystallography : Resolve crystal packing and confirm substituent positions using SHELX and ORTEP-III for visualization .

Advanced Research Questions

Q. How do substituent electronic effects influence regioselectivity in further functionalization?

The hydroxyl (-OH) and aldehyde (-CHO) groups are ortho/para-directing, while bromine and fluorine (electron-withdrawing) meta-direct. For example, nitration may occur at the meta position relative to Br/F. Computational tools (DFT calculations) predict reactive sites by analyzing electron density maps . Experimental validation via competitive reaction monitoring is critical.

Q. What solvent systems optimize aldehyde reactivity in cross-coupling reactions?

Polar aprotic solvents (DMF, DMSO) enhance nucleophilic attack on the aldehyde. For Pd-catalyzed couplings (e.g., Heck reaction), use DMF with triethylamine as a base. Avoid protic solvents (e.g., water), which can deactivate catalysts. Solvent choice also impacts crystal morphology in subsequent recrystallization .

Q. How can computational modeling predict crystallographic parameters?

Software like SHELXL refines crystal structures using intensity data. Input initial coordinates from analogous compounds (e.g., 5-bromo-2-hydroxybenzaldehyde derivatives ), and optimize via density functional theory (DFT). Compare predicted vs. experimental unit cell parameters (e.g., a = 8.23 Å, b = 10.45 Å for orthorhombic systems ).

Q. How to resolve contradictions between spectral data and crystallographic results?

Discrepancies may arise from dynamic effects (e.g., tautomerism in solution vs. solid state). For example, NMR may show averaged signals, while X-ray captures a single conformation. Use variable-temperature NMR to probe equilibria and compare with static crystal structures .

Q. What strategies design bioactive derivatives of this compound?

The aldehyde and hydroxyl groups enable Schiff base formation with amines (e.g., thiosemicarbazones ). Test derivatives for antimicrobial or anticancer activity. For stability, protect the aldehyde as an acetal during functionalization, then deprotect under mild acidic conditions .

Notes for Methodological Rigor

- Always cross-validate synthetic yields with multiple characterization techniques (e.g., HPLC alongside NMR).

- For crystallography, collect high-resolution data (θ > 25°) to minimize refinement errors .

- Address halogen-bonding interactions in crystal engineering, as Br and F influence packing motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.